molecular formula C12H15N3O3 B13548420 Tert-butyl (6-hydroxy-1H-indazol-3-YL)carbamate

Tert-butyl (6-hydroxy-1H-indazol-3-YL)carbamate

Katalognummer: B13548420
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: TYGZPCKRQCHJHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate typically involves the reaction of 6-hydroxyindazole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for tert-butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could yield a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate is unique due to the presence of the hydroxyl group at the 6-position of the indazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C12H15N3O3

Molekulargewicht

249.27 g/mol

IUPAC-Name

tert-butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate

InChI

InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)13-10-8-5-4-7(16)6-9(8)14-15-10/h4-6,16H,1-3H3,(H2,13,14,15,17)

InChI-Schlüssel

TYGZPCKRQCHJHV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=NNC2=C1C=CC(=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.